molecular formula C18H21NOS2 B2802004 2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034574-97-3

2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2802004
CAS No.: 2034574-97-3
M. Wt: 331.49
InChI Key: OGASVMYNMRVAAS-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a useful research compound. Its molecular formula is C18H21NOS2 and its molecular weight is 331.49. The purity is usually 95%.
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Scientific Research Applications

Synthetic Procedures and Biological Interest in Related Compounds

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles :
    • The study highlights the broad spectrum of biological activities of (thio)urea and benzothiazole derivatives when bonded, resulting in compounds like 2-(thio)ureabenzothizoles, which are of great importance in medicinal chemistry. Frentizole, a urea derivative, is mentioned for its application in treating rheumatoid arthritis and lupus, demonstrating the pharmaceutical relevance of structurally complex molecules related to the one (Rosales-Hernández et al., 2022).

Thiophene Derivatives: Structure-Activity Relationships

  • Thiophene Analogues of Carcinogens :
    • Research on thiophene analogues of carcinogens benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity provides an example of how modifications to aromatic systems, like incorporating thiophene, can impact biological activity and carcinogenic potential. This study emphasizes the importance of understanding structural relationships in designing safer compounds (Ashby et al., 1978).

Biodegradation and Toxicity of Thiophene Compounds

  • Biodegradation of Condensed Thiophenes in Petroleum :
    • The review on the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum and fossil fuel products touches on environmental aspects of thiophene derivatives. It discusses how dibenzothiophene has served as a model compound in biodegradation studies, underscoring the environmental implications and biodegradation pathways of sulfur-containing aromatic compounds similar to the target molecule (Kropp & Fedorak, 1998).

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c1-21-16-7-3-2-6-15(16)17(20)19-13-18(9-4-5-10-18)14-8-11-22-12-14/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGASVMYNMRVAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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